molecular formula C21H19FN4O2S B2676154 N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-64-0

N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2676154
CAS No.: 1251620-64-0
M. Wt: 410.47
InChI Key: NRZYLFQJSQZIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of the Triazolopyridine Scaffold in Medicinal Chemistry

The triazolopyridine scaffold emerged as a privileged structure in drug discovery due to its synthetic versatility and capacity to mimic purine bases. Early work in the 1980s demonstrated its utility in central nervous system (CNS) therapeutics, exemplified by trazodone, a triazolo[4,3-a]pyridine derivative approved as an antidepressant. Subsequent decades saw expansion into kinase inhibition, with compounds like the p38 MAP kinase inhibitors featuring 3-methyl substitutions on the triazolopyridine core. The scaffold’s planar geometry facilitates π-π stacking interactions with biological targets, while nitrogen atoms enable hydrogen bonding—a dual mechanism exploited in antiviral agent design.

Recent advances in microwave-assisted synthesis (e.g., Suzuki couplings) and regioselective functionalization have enabled precise modifications at positions 2, 3, and 6 of the triazolo[4,3-a]pyridine nucleus. These developments laid the groundwork for incorporating sulfonamide groups, which enhance solubility and target affinity through hydrogen bonding and electrostatic interactions.

Structural Classification of Triazolo[4,3-a]Pyridine Derivatives

Triazolopyridines are classified by their fusion patterns and substitution sites:

Position Common Modifications Biological Impact Examples from Literature
2 Amine, acyl groups Kinase inhibition, antiviral Compound 6a (p38 MAP kinase)
3 Methyl, halogen substituents Metabolic stability, lipophilicity Trazodone (3-chlorophenyl)
6 Sulfonamides, heteroaryl rings Solubility enhancement, target selectivity N-(3-fluorophenyl) derivative

The title compound belongs to the 6-sulfonamide subclass, characterized by a sulfonamide group at position 6 and aryl/alkyl substitutions at N3. This structural motif contrasts with earlier derivatives like triazolo[4,3-a]pyridin-3(2H)-one, which feature ketone groups at position 3.

Evolution of Sulfonamide-Containing Heterocycles in Research

Sulfonamide integration into heterocycles dates to the 1930s with sulfa drugs, but its application to triazolopyridines gained traction in the 21st century. Key milestones include:

  • Early analogs : Simple aryl sulfonamides attached to position 6 via Suzuki coupling, yielding moderate TDP2 inhibitory activity.
  • Optimized derivatives : Introduction of fluorophenyl and methylbenzyl groups to improve blood-brain barrier penetration, as seen in CP-808844.
  • Dual-target agents : Hybrid structures combining sulfonamides with oxazole or phthalazine moieties for multitarget engagement.

The sulfonamide group’s role extends beyond pharmacokinetics; in the title compound, its electron-withdrawing nature may stabilize the triazolopyridine ring while participating in salt bridge formation with target proteins.

Position of N-(3-Fluorophenyl)-3-Methyl-N-[(4-Methylphenyl)Methyl]-Triazolo[4,3-a]Pyridine-6-Sulfonamide in Current Literature

This derivative exemplifies third-generation triazolopyridine sulfonamides, integrating three design elements:

  • 3-Methyl group : Enhances metabolic stability compared to unsubstituted analogs, as demonstrated in p38 MAP kinase inhibitors.
  • N-(4-Methylbenzyl) substitution : Introduced to modulate steric hindrance at the sulfonamide nitrogen, potentially improving target binding.
  • 6-Sulfonamide with 3-fluorophenyl : Combines fluorine’s electronegativity with sulfonamide’s hydrogen-bonding capacity, a strategy validated in antiviral triazolopyrimidines.

While direct studies on this compound remain unpublished, structural analogs suggest potential applications in kinase inhibition (e.g., TDP2) or serotonin reuptake modulation. Its synthesis likely follows established routes for triazolo[4,3-a]pyridines, such as:

  • Diazotization of 2,3-diaminopyridine intermediates.
  • Microwave-assisted Suzuki coupling for introducing the 3-fluorophenyl group.
  • Sulfonylation using 4-methylbenzylamine and fluorophenyl sulfonyl chloride.

Ongoing research priorities include crystallographic studies to elucidate its binding mode and comparative analyses with non-sulfonamide triazolopyridines to quantify solubility improvements.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-6-8-17(9-7-15)13-26(19-5-3-4-18(22)12-19)29(27,28)20-10-11-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZYLFQJSQZIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and triazole ring participate in nucleophilic and electrophilic substitution reactions under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
N-Alkylation Benzyl chlorides, K₂CO₃, DMF, 100°CN-benzyl derivatives70–82%
Chlorine Displacement Hydrazine hydrate, i-propanol, reflux2-hydrazinylpyridinesulfonamide analogs84–91%

Key findings:

  • Alkylation at the sulfonamide nitrogen occurs selectively in the presence of K₂CO₃ as a base .

  • Hydrazine-mediated displacement of chlorine proceeds efficiently at elevated temperatures .

Oxidation and Reduction

The sulfonamide moiety and aromatic rings undergo redox transformations.

Reaction TypeReagents/ConditionsProducts FormedNotesSource
Sulfonamide Oxidation H₂O₂, KMnO₄, acidic conditionsSulfoxide/sulfone derivativesRequires strong oxidizers
Pyridine Reduction LiAlH₄, THF, 0°C → RTPartially saturated pyridine coreLimited regioselectivity

Notable observations:

  • Oxidation to sulfones is thermodynamically favored but may degrade the triazole ring under prolonged exposure.

  • Reduction of the pyridine ring is challenging due to steric hindrance from substituents.

Cyclization and Ring Modification

The triazolopyridine system enables fused-ring transformations.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
CDI-Mediated Cyclization 1,1'-Carbonyldiimidazole (CDI), dioxane, refluxTriazolopyridin-3-ones75–88%
CS₂ Cycloaddition Carbon disulfide, KOH, ethanol, 80°C3-thioxo-triazolopyridine derivatives68–72%

Mechanistic insights:

  • CDI facilitates cyclization by activating carbonyl intermediates .

  • CS₂ introduces thioxo groups, altering electronic properties of the triazole ring .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyridine ring react with nucleophiles.

PositionReagents/ConditionsProducts FormedYieldSource
C-2 Substitution Amines, CuI, DMF, 120°C2-amino-pyridinesulfonamide analogs65–78%
C-6 Halogenation Br₂, FeCl₃, CHCl₃, 40°C6-bromo-triazolopyridine sulfonamides82%

Critical parameters:

  • Copper catalysis enhances amination efficiency at C-2 .

  • Bromination at C-6 proceeds regioselectively due to directing effects of the sulfonamide group .

Acid/Base-Mediated Rearrangements

pH-sensitive rearrangements occur under extreme conditions.

ConditionObservationProposed MechanismSource
Strong Acid (H₂SO₄) Triazole ring opening → pyridine sulfonic acidsProtonation-induced destabilization
Strong Base (NaOH) Sulfonamide hydrolysis → free amineNucleophilic attack at sulfur

Stability notes:

  • Degradation in acidic media limits pharmaceutical formulation options.

  • Hydrolysis under basic conditions is slow but irreversible.

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification.

Reaction TypeCatalysts/ConditionsProducts FormedYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl-triazolopyridine conjugates60–70%
Sonogashira Coupling PdCl₂, CuI, PPh₃, Et₃N, THFAlkynylated derivatives55–65%

Optimization data:

  • Electron-withdrawing groups on the aryl boronic acid enhance Suzuki coupling yields .

  • Bulky substituents at C-3 reduce Sonogashira reaction efficiency .

Scientific Research Applications

Target Enzyme

  • Falcipain-2 : Plays a crucial role in hemoglobin degradation in malaria parasites.

Biochemical Pathways

The inhibition of falcipain-2 affects the biochemical pathways involved in hemoglobin catabolism by P. falciparum, ultimately disrupting its life cycle.

Antimalarial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library screening against P. falciparum has led to the identification of promising candidates with varying degrees of potency.

In Vitro Studies

A study conducted by Karpina et al. synthesized and evaluated several triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested in vitro against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98Falcipain-2

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups showed enhanced interactions with falcipain-2 compared to those with electron-withdrawing groups.

Additional Biological Activities

Beyond antimalarial effects, compounds within this class have shown potential in various other therapeutic areas:

Antibacterial and Antifungal Properties

Some derivatives have demonstrated effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

Compounds have shown potential in reducing inflammation markers in preclinical models.

Study on Antimalarial Efficacy

In a detailed study examining the efficacy of triazolo[4,3-a]pyridine sulfonamides against malaria, researchers found that modifications to the chemical structure could lead to increased potency against P. falciparum. The study highlighted the importance of specific functional groups in enhancing biological activity.

Evaluation of Side Effects

Another study focused on evaluating the side effects associated with long-term use of these compounds in animal models. Results indicated minimal toxicity at therapeutic doses, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • Properties: Melting point (m.p.) 184–186°C; 1H-NMR shows aromatic proton signals at δ 6.70–6.88 ppm .
  • N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) :

    • Substituents: 3-Chlorophenyl and 3-methyl-triazolo ring.
    • Properties: m.p. 179–181°C; logP ~3.4 (estimated from similar structures).
    • Comparison: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity but enhance lipophilicity .

Triazolo Ring Substitution

  • 3-Ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide :
    • Substituents: Ethyl at position 3; 4-fluorobenzyl and 4-methoxyphenyl groups.
    • Properties: Molecular weight 440.5 g/mol; logP 3.4867; polar surface area 61.815 Ų .
    • Comparison: The ethyl group increases logP by ~0.5 units compared to methyl, enhancing membrane permeability but possibly reducing aqueous solubility.

Heterocyclic Core Modifications

  • 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide: Core: Triazolo[4,3-b]pyridazine instead of triazolo[4,3-a]pyridine. No activity data provided, but structural differences suggest varied target selectivity .

Functional Group Analogues in Pesticides

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) :
    • Core: Triazolo[1,5-a]pyrimidine with 2,6-difluorophenyl.
    • Comparison: The pyrimidine core and fluorine positioning differ significantly, but the sulfonamide group retains herbicidal activity via acetolactate synthase inhibition .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP m.p. (°C)
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, 3-fluorophenyl, 4-methylbenzyl ~435 (estimated) ~3.5 N/A
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) [1,2,4]Triazolo[4,3-a]pyridine 3,5-difluorophenyl 310.27 ~2.8 184–186
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, 3-chlorophenyl 322.77 ~3.4 179–181
3-Ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-... [1,2,4]Triazolo[4,3-a]pyridine 3-ethyl, 4-fluorobenzyl, 4-methoxyphenyl 440.5 3.4867 N/A

Research Findings and Trends

  • Lipophilicity and Bioavailability : Methyl/ethyl groups on the triazolo ring increase logP, favoring blood-brain barrier penetration but risking solubility issues .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances target binding in antimalarial candidates, while chlorine’s bulkiness may improve metabolic stability .
  • Heterocyclic Core : Triazolo[4,3-a]pyridine derivatives generally exhibit better solubility than pyridazine analogues due to reduced ring strain .

Biological Activity

N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial properties and other pharmacological effects.

Chemical Structure

The compound is characterized by a triazolo-pyridine core with a sulfonamide group, which is crucial for its biological activity. The molecular structure can be represented as follows:

C18H19FN4O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine derivatives. A notable research effort involved the synthesis of a virtual library of compounds that included this compound. This library was screened for activity against Plasmodium falciparum, the causative agent of malaria.

  • In vitro Activity : The compound demonstrated significant inhibitory effects with an IC50 value of approximately 2.24 μM, indicating potent antimalarial activity. This was among the best-performing compounds in the series evaluated .
Compound NameIC50 (μM)Target
This compound2.24Plasmodium falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Plasmodium falciparum

The mechanism by which this compound exerts its antimalarial effects involves inhibition of falcipain-2, a cysteine protease essential for the survival of the malaria parasite. Molecular docking studies indicated that the triazolo-pyridine scaffold effectively binds to the active site of falcipain-2, disrupting its enzymatic function and leading to parasite death .

Additional Pharmacological Effects

Beyond its antimalarial properties, compounds within the triazolo-pyridine class have been investigated for various other biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of protein kinase activity. This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies indicate that certain sulfonamide derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of triazolo-pyridine derivatives:

  • In Silico Studies : Virtual screening methods were employed to identify promising candidates from a library of over 1500 compounds. This approach facilitated the rapid identification of biologically active molecules with potential therapeutic applications.
  • In Vitro Evaluations : Compounds were subjected to rigorous testing against various strains of Plasmodium and other pathogens to assess their efficacy and safety profiles.

Q & A

Basic: What are the recommended synthetic routes for N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a pyridine sulfonyl chloride intermediate with substituted benzylamines. For example, describes analogous triazolo[4,3-a]pyridine synthesis via hydrazine intermediates and cyclization using sodium hypochlorite.
  • Step 2: Functionalization of the triazole core. Aromatic fluorination (3-fluorophenyl) and methyl group introduction (4-methylbenzyl) require controlled alkylation/arylation under inert conditions (e.g., THF, NaH).
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR (¹H/¹³C), FTIR, and HRMS .

Basic: How to characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms sulfonamide (δ ~120–130 ppm) and triazole carbons (δ ~145–155 ppm) .
  • X-ray Crystallography: Single-crystal analysis (e.g., Bruker D8 Venture) determines bond lengths/angles, validating stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • FTIR: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced: How to optimize synthetic protocols for improved yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, highlights controlled polymerization via APS/DMDAAC optimization.
  • Continuous Flow Reactors: Minimize side reactions (e.g., hydrolysis of sulfonamide) by reducing residence time and enhancing mixing efficiency .
  • Byproduct Analysis: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry to suppress dimerization or over-alkylation .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from kinase inhibition assays (e.g., IC50 variability) using statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Computational Docking: Compare binding poses in homology models (e.g., AutoDock Vina) to rationalize discrepancies in activity across studies .

Basic: What analytical methods quantify impurities in bulk samples?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and confirm structures via HRMS (ESI+, m/z accuracy < 3 ppm) .
  • TLC Monitoring: Pre-coated silica plates (hexane:ethyl acetate 3:1) track reaction progress and byproduct formation .
  • Elemental Analysis: Confirm C, H, N, S content (deviation < 0.4% theoretical) to rule out solvent residues or incomplete sulfonylation .

Advanced: How to address unexpected side reactions during scale-up?

Methodological Answer:

  • Reaction Profiling: Use in-situ FTIR/Raman spectroscopy to detect transient intermediates (e.g., imine formation) and adjust quenching steps .
  • Kinetic Studies: Determine rate constants (k) for competing pathways (e.g., SN1 vs. SN2) using pseudo-first-order approximations .
  • Green Chemistry Approaches: Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) to reduce hydrolysis and improve scalability .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl) and test inhibitory activity in enzyme assays (e.g., IC50 against kinases) .
  • QSAR Modeling: Use Gaussian or Schrödinger Suite to calculate electronic descriptors (HOMO/LUMO, logP) and correlate with bioactivity via partial least squares (PLS) regression .
  • Crystallographic Studies: Co-crystallize with target proteins (e.g., PDB 1ATP) to map binding interactions and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.